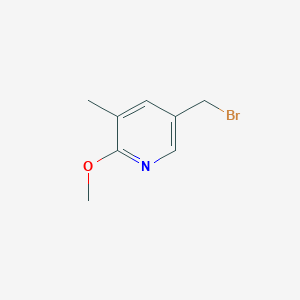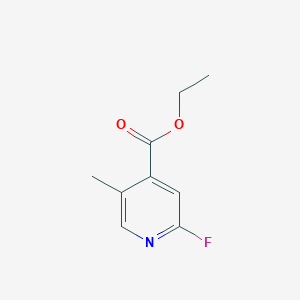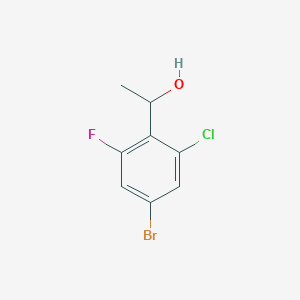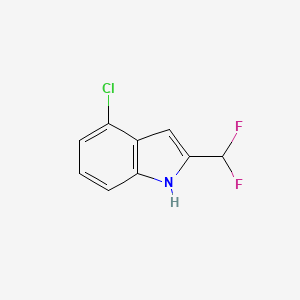
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- is an organic compound with the molecular formula C12H17N. It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is characterized by its unique structure, which includes an indene backbone with an amine group attached to it. The presence of the isopropyl group at the 4-position of the indene ring adds to its distinct chemical properties .
Métodos De Preparación
The synthesis of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of the corresponding ketone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon or amine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major products formed from these reactions include imines, nitriles, hydrocarbons, and substituted amines or amides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparación Con Compuestos Similares
1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be compared with other similar compounds such as:
1-Aminoindan: This compound has a similar indene backbone but lacks the isopropyl group at the 4-position.
2,3-Dihydro-1H-inden-1-amine: Another related compound that lacks the isopropyl group and has distinct reactivity and applications.
The uniqueness of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
4-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3 |
Clave InChI |
NPHWEMNGZGNWMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C1CCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)




![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)





![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)


